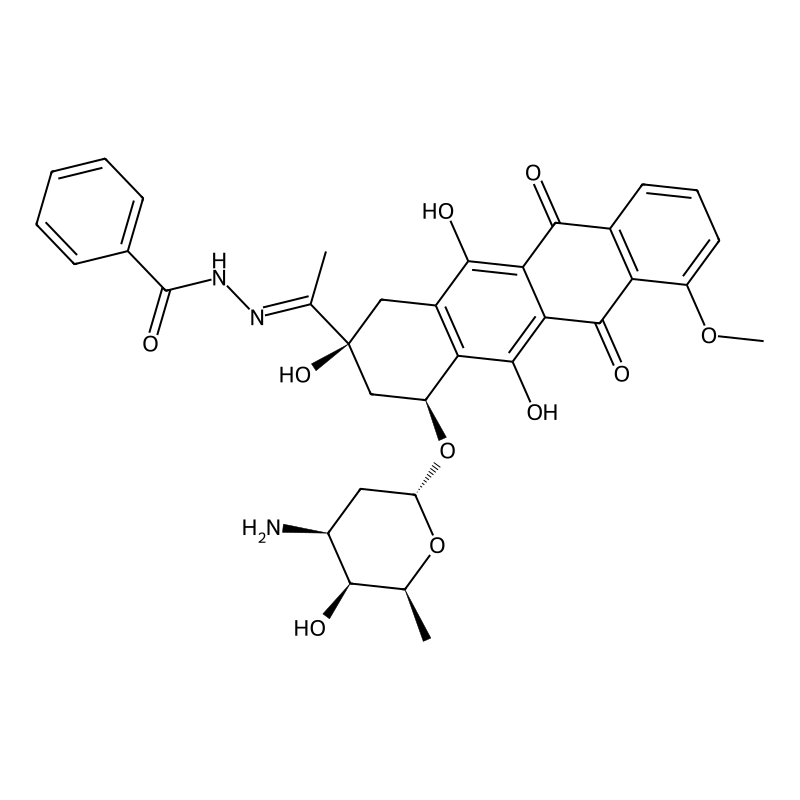

Zorubicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Zorubicin is a semi-synthetic anthracycline antibiotic, structurally defined as a benzoylhydrazone derivative of daunorubicin. Like other compounds in its class, including the widely used doxorubicin, its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which disrupts DNA replication and RNA synthesis in rapidly proliferating cells. This mode of action establishes its utility as a cytotoxic agent in cancer research, particularly in studies involving leukemias and various solid tumors.

Beyond the Anthracycline Core: Why Zorubicin is Not Interchangeable with Daunorubicin or Doxorubicin

Direct substitution of Zorubicin with its parent compound, daunorubicin, or the close analog doxorubicin, is inadvisable due to a key structural modification: Zorubicin is the benzoylhydrazone of daunorubicin. This derivatization at the C-13 position fundamentally alters the molecule's chemical properties, which can influence its lipophilicity, cellular uptake, metabolic stability, and specific interactions with cellular targets. These differences mean that experimental results, such as specific cytotoxic efficacy or resistance profiles, obtained with Zorubicin cannot be assumed to be replicable with other anthracyclines. Therefore, for studies requiring the specific structure and documented performance of Zorubicin, substitution introduces unacceptable variability.

Established Monotherapy and Combination Efficacy in Undifferentiated Carcinoma of the Nasopharynx (UCNT)

In a randomized clinical study involving patients with UCNT, Zorubicin demonstrated significant clinical activity. As a monotherapy, it achieved a 23.5% overall response rate (ORR) in evaluable patients (8 out of 34). When used in a combination regimen with cisplatin, the ORR increased substantially to 75% (27 out of 36 evaluable patients), demonstrating strong synergistic potential. This provides a clear, quantitative baseline for its use in this specific solid tumor model.

| Evidence Dimension | Overall Response Rate (ORR) in UCNT |

| Target Compound Data | 23.5% (as monotherapy) |

| Comparator Or Baseline | Zorubicin + Cisplatin (75%) |

| Quantified Difference | 51.5% increase in ORR with cisplatin combination |

| Conditions | Randomized clinical trial in patients with UCNT. Monotherapy: 325 mg/m2; Combination therapy: 250 mg/m2 Zorubicin with 30 mg/m2 cisplatin. |

This evidence provides a specific, high-value application where Zorubicin has a documented, quantitative therapeutic effect, justifying its selection for research focused on UCNT or platinum-based combination therapies.

Comparable Efficacy to Idarubicin in Acute Myeloid Leukaemia (AML) Induction Therapy

A large-scale, systematic collaborative overview of randomized trials directly compared induction chemotherapy regimens for newly diagnosed AML. In a trial involving 745 patients, the outcomes for Zorubicin were compared against those for Idarubicin. The analysis concluded that there were no significant differences in clinical outcomes, including remission rates and overall survival, between the Idarubicin- and Zorubicin-based regimens.

| Evidence Dimension | Clinical Outcome in AML Induction |

| Target Compound Data | No significant difference from Idarubicin |

| Comparator Or Baseline | Idarubicin |

| Quantified Difference | Not statistically significant |

| Conditions | Systematic overview of randomized trials for newly diagnosed AML, comparing anthracycline-based induction therapies. |

For researchers investigating AML, this demonstrates that Zorubicin is a clinically relevant comparator to Idarubicin, allowing for its procurement as a valid alternative for mechanism-of-action studies, development of new combination therapies, or when a different chemical scaffold is desired for comparative analysis.

Process-Controlled Synthesis Enables High-Purity Material for Reproducible Studies

Procurement of highly pure starting material is critical for experimental reproducibility. A patented purification process for Zorubicin utilizing preparative high-performance liquid chromatography (Pre-HPLC) demonstrates the capability to produce the compound at very high purity. The described method yields a final product with a purity of 99.79%, with the maximum single impurity being only 0.09% and total impurities at 0.21%.

| Evidence Dimension | Product Purity via Pre-HPLC |

| Target Compound Data | 99.79% |

| Comparator Or Baseline | Standard synthesis (impurities not quantified) |

| Quantified Difference | Achieves high purity with single impurities below 0.1% |

| Conditions | Purification via a preparative HPLC method as described in the patent. |

This evidence assures the buyer that they can procure a well-characterized, high-purity grade of Zorubicin, which is essential for minimizing variability and ensuring the validity of results in sensitive biochemical assays, formulation development, and in vivo studies.

Characterized Toxicity Profile Similar to Benchmark Anthracyclines

Understanding a compound's toxicity is crucial for experimental design. Zorubicin's toxicity profile has been characterized in both comparative reviews and clinical trials. Its cardiotoxicity is noted to be similar to that of doxorubicin. In a clinical setting, Zorubicin monotherapy was associated with manageable hematological toxicities, including grade 3-4 granulocytopenia in 15% of patients (6/40) and grade 3-4 thrombocytopenia in 5% of patients (2/40).

| Evidence Dimension | Adverse Event Profile |

| Target Compound Data | Cardiotoxicity appears like Doxorubicin; Grade 3-4 Granulocytopenia: 15% |

| Comparator Or Baseline | Doxorubicin (benchmark for cardiotoxicity) |

| Quantified Difference | Similar cardiotoxicity profile to the class standard. |

| Conditions | Comparative review and data from a randomized clinical trial in UCNT patients. |

This information allows a buyer to make an informed decision, clarifying that Zorubicin should be selected for its specific efficacy profile (e.g., in UCNT) rather than as a less cardiotoxic alternative to doxorubicin, enabling appropriate planning for in vivo studies.

Preclinical and Clinical Research Models of Undifferentiated Nasopharyngeal Carcinoma

Given its demonstrated 75% overall response rate in combination with cisplatin in clinical trials, Zorubicin is a primary candidate for in vitro and in vivo studies focused on UCNT, particularly for investigating mechanisms of synergy with platinum-based chemotherapeutics.

Comparative Efficacy and Resistance Studies in Acute Myeloid Leukemia (AML)

As a clinically validated peer to Idarubicin, Zorubicin is a justified choice for studies comparing the mechanisms of different anthracyclines in AML models or for developing novel therapeutic strategies to overcome anthracycline resistance.

Formulation Development for Modified Anthracyclines

The availability of high-purity Zorubicin supports its use in formulation science. Its unique benzoylhydrazone structure provides a different chemical profile than parent anthracyclines, making it a suitable candidate for developing novel delivery systems (e.g., liposomes, nanoparticles) aimed at altering pharmacokinetics and biodistribution.

References

- Cvitkovic, E., Bachouchi, M., & Armand, J. P. (1997). Randomized study of zorubicin versus zorubicin-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT). Annals of Oncology, 8(8), 739–744.

- Preparation method for doxorubicin and derivative thereof. CN104774229A. Google Patents.

- AML Collaborative Group. (1998). A systematic collaborative overview of randomized trials comparing idarubicin with daunorubicin (or other anthracyclines) as induction therapy for acute myeloid leukaemia. British Journal of Haematology, 103(1), 100–109.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01D - Cytotoxic antibiotics and related substances

L01DB - Anthracyclines and related substances

L01DB05 - Zorubicin

Wikipedia

Dates

2: Pendjer I, Krejovic B, Vucicevic S. A comparative study of undifferentiated nasopharyngeal carcinoma treated with radiotherapy or combined treatment with zorubicin-cisplatin and radiotherapy. Eur Arch Otorhinolaryngol. 1997;254 Suppl 1:S127-9. PubMed PMID: 9065646.

3: Jelić S, Tomasević Z, Kreacić M, Kovcin V, Radosavljević D, Vlajić M. [A pilot study of high-dose zorubicin in advanced stages of soft tissue sarcoma in adults]. Bull Cancer. 1996 Dec;83(12):1002-7. French. PubMed PMID: 9116363.

4: Pignon B, Witz F, Desablens B, Leprise PY, Francois S, Linassier C, Berthou C, Caillot D, Lioure B, Cahn JY, Casassus P, Sadoun A, Audhuy B, Guyotat D, Briere J, Vilque JP, Baranger L, Polin V, Berthaud P, Hurteloup P, Herve P, Harousseau JL. Treatment of acute myelogenous leukaemia in patients aged 50-65: idarubicin is more effective than zorubicin for remission induction and prolonged disease-free survival can be obtained using a unique consolidation course. The Goelam Group. Br J Haematol. 1996 Aug;94(2):333-41. PubMed PMID: 8759894.

5: Benaji B, Dine T, Luyckx M, Gressier B, Brunet C, Goudaliez F, Cazin M, Cazin JC. Stability and compatibility studies of zorubicin in intravenous fluids and PVC infusion bags. J Pharm Biomed Anal. 1996 Apr;14(6):695-705. PubMed PMID: 8807544.

6: Peterson BA, Bloomfield CD, Gottlieb AJ, Coleman M, Greenberg MS. 5-azactidine and zorubicin for patients with previously treated acute nonlymphocytic leukemia: a Cancer and Leukemia Group B pilot study. Cancer Treat Rep. 1982 Mar;66(3):563-6. PubMed PMID: 6174230.

Explore Compound Types